N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide -

N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide

Catalog Number: EVT-5729700
CAS Number:
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives

  • Compound Description: This group encompasses a series of benzimidazole derivatives synthesized and evaluated for their anti-inflammatory activity. The core structure consists of a benzimidazole ring linked to a phenyl ring via an acetyl hydrazide group. Various substituents were introduced on the phenyl ring to investigate structure-activity relationships. []
  • Relevance: These compounds share the benzimidazole moiety with N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide. Both compound series explore the potential of benzimidazole-containing structures for pharmaceutical applications, although targeting different therapeutic areas.
  • Compound Description: This compound is identified as a genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. It features an indole moiety linked to a pyrimidine ring, further substituted with various amine and alkoxy groups. []
  • Relevance: Although structurally distinct from N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide, this compound highlights the significance of trace impurity analysis in pharmaceutical development, particularly for complex molecules with potential genotoxic risks.

2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5 -dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

  • Compound Description: This compound, L-699,333, is a potent 5-lipoxygenase (5-LO) inhibitor investigated for its potential in treating asthma and inflammatory diseases. It features a thiopyrano[2,3,4-cd]indole core with a complex side chain bearing an acidic functionality. []
  • Relevance: This compound highlights the exploration of diverse heterocyclic systems, such as thiopyranoindoles, for developing anti-inflammatory agents. While structurally different from N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide, it emphasizes the ongoing research in finding novel therapeutics for inflammatory conditions.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. It features an indole core linked to a substituted piperidine ring and a dihydropyridine moiety. []
  • Relevance: This compound highlights the use of indole scaffolds in developing targeted cancer therapies. Although structurally distinct from N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide, it exemplifies the broad applicability of heterocyclic compounds in medicinal chemistry.

Properties

Product Name

N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide

IUPAC Name

N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C23H27N3O3/c1-4-26(11-10-21-24-19-7-5-6-15(2)22(19)25-21)23(27)17-12-16-13-18(28-3)8-9-20(16)29-14-17/h5-9,13,17H,4,10-12,14H2,1-3H3,(H,24,25)

InChI Key

UEURCDIPYGQDSY-UHFFFAOYSA-N

SMILES

CCN(CCC1=NC2=C(C=CC=C2N1)C)C(=O)C3CC4=C(C=CC(=C4)OC)OC3

Canonical SMILES

CCN(CCC1=NC2=C(C=CC=C2N1)C)C(=O)C3CC4=C(C=CC(=C4)OC)OC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.